chd-5 - 289494-16-2

chd-5

Catalog Number: EVT-264071
CAS Number: 289494-16-2
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, commonly known as CHD-5, is a synthetic compound derived from the potent aryl hydrocarbon receptor (AHR) antagonist 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH223191). [] It is classified as an AHR antagonist, meaning it blocks the activation of the AHR, a ligand-activated transcription factor. [] CHD-5 plays a significant role in scientific research, particularly in understanding and modulating the AHR pathway and its implications in various physiological processes. []

2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH223191)

  • Relevance: CH223191 serves as the foundational structure for developing novel AHR antagonists, including CHD-5. Researchers synthesized and analyzed various CH223191 derivatives to understand the structural requirements for potent AHR antagonism. These studies led to the identification of CHD-5 as a potential AHR antagonist with improved properties. [, ]

CHD-11

  • Compound Description: CHD-11 is a derivative of CH223191, designed and synthesized as part of a library of compounds to investigate structure-activity relationships for AHR antagonism. It demonstrated potent AHR antagonistic properties. []
  • Relevance: Along with CHD-5 and CHD-12, CHD-11 emerged as one of the most potent AHR antagonists among the tested CH223191 derivatives. These compounds, including CHD-5, share structural similarities, particularly the presence of electronegative groups at the R1 position, which contribute to their AHR antagonistic effects. []

CHD-12

  • Compound Description: CHD-12 is another derivative of CH223191 synthesized and characterized for its AHR antagonistic properties. Similar to CHD-5 and CHD-11, CHD-12 exhibits strong AHR antagonistic activity. []
  • Relevance: CHD-12, along with CHD-5 and CHD-11, represents a group of potent AHR antagonists derived from CH223191. These compounds share structural similarities, particularly the presence of electronegative groups at the R1 position, which are associated with their enhanced AHR antagonism compared to other derivatives. []

5-aza-2-deoxycytidine

  • Compound Description: 5-aza-2-deoxycytidine is a demethylating agent known to induce the re-expression of genes silenced by promoter methylation. []
  • Relevance: Studies have shown that CHD-5 expression can be restored by treating neuroblastoma cells with 5-aza-2-deoxycytidine. This finding suggests that DNA methylation of the CHD5 promoter plays a role in silencing CHD-5 expression, highlighting an epigenetic mechanism for CHD-5 inactivation in cancer cells. [, ]

N-MYC (MYCN)

  • Compound Description: N-MYC is an oncogene frequently amplified in high-risk neuroblastomas. Its amplification is associated with aggressive tumor behavior and poor prognosis. []
  • Relevance: Research indicates a potential interaction between CHD-5 and MYCN in neuroblastomas. Methylation of the CHD5 promoter, which silences CHD-5 expression, is often observed in tumors with MYCN amplification. This association suggests a possible interplay between these two genes in neuroblastoma development, highlighting the significance of CHD-5 inactivation in the context of MYCN-driven tumors. []
Source and Classification

CHD5 is primarily expressed in the brain and is categorized as an ATP-dependent chromatin remodeler. Its classification within the larger family of chromatin remodeling proteins highlights its function in modifying chromatin structure to facilitate access to DNA for transcription and replication processes. Research indicates that CHD5 acts as both an activator and a repressor of gene expression, depending on the cellular context and developmental stage .

Synthesis Analysis

Methods and Technical Details

The synthesis of CHD5 involves several molecular biology techniques. Total RNA extraction from cells is typically performed using Trizol or similar reagents, followed by complementary DNA synthesis using reverse transcriptase. Quantitative polymerase chain reaction (qPCR) is then employed to analyze gene expression levels. For more detailed studies, RNA sequencing can be conducted to identify differentially expressed genes associated with CHD5 activity during neuronal differentiation .

In experimental setups, cell lines or primary neuronal stem cells are often utilized to study the effects of CHD5 on gene regulation. Techniques such as Western blotting are used to assess protein expression levels, while immunohistochemistry allows for the visualization of CHD5 localization within tissues .

Molecular Structure Analysis

Structure and Data

The molecular structure of CHD5 features several key domains that contribute to its function. It contains two chromodomains, which are involved in recognizing methylated lysine residues on histones, facilitating the recruitment of other proteins necessary for chromatin remodeling. Additionally, it possesses a helicase domain that provides ATP-dependent unwinding activity essential for altering DNA structure .

Data on CHD5's structure can be obtained through various structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These studies help elucidate how CHD5 interacts with DNA and other chromatin-associated proteins.

Chemical Reactions Analysis

Reactions and Technical Details

CHD5 is involved in several biochemical reactions related to chromatin remodeling. Its primary reaction mechanism involves ATP hydrolysis, which provides the energy required for conformational changes in the protein that allow it to interact with nucleosomes. This interaction can lead to the repositioning or eviction of histones from DNA, thereby regulating access to genetic material.

In addition to its role in chromatin remodeling, CHD5 has been shown to participate in transcriptional regulation by modulating the activity of various transcription factors through direct interactions or by altering the chromatin landscape around target genes .

Mechanism of Action

Process and Data

The mechanism of action for CHD5 primarily revolves around its ability to remodel chromatin. Upon binding to specific regions of DNA, CHD5 utilizes ATP hydrolysis to induce structural changes that facilitate access for transcriptional machinery. This process is critical during neuronal differentiation, where CHD5 regulates key neurogenic genes such as Six3.

Research indicates that loss of function mutations in CHD5 can lead to impaired neuronal differentiation and developmental defects, underscoring its importance in neural development . Data from knockout studies demonstrate that cells lacking CHD5 exhibit altered expression profiles for genes involved in neurogenesis and other developmental pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chemical properties include its ability to bind ATP and interact with various histone modifications, which are crucial for its function in chromatin remodeling. The stability of CHD5 can be influenced by post-translational modifications such as phosphorylation or ubiquitination, which may alter its activity or localization within the cell .

Applications

Scientific Uses

CHD5 has significant implications in both basic research and clinical applications. In neuroscience research, it serves as a vital marker for studying neuronal differentiation processes. Understanding its role could lead to advancements in regenerative medicine, particularly in developing therapies for neurodegenerative diseases.

Moreover, due to its involvement in tumor suppression mechanisms—evident from studies linking reduced CHD5 expression with certain cancers—research into CHD5 could provide insights into cancer biology and potential therapeutic targets .

Introduction to CHD5

Chromodomain Helicase DNA-Binding Protein 5: Definition and Evolutionary Context

Chromodomain Helicase DNA-Binding Protein 5 (CHD5) represents a crucial ATP-dependent chromatin remodeling factor within the CHD protein family, playing pivotal roles in gene regulation, development, and tumor suppression. Structurally, CHD5 features tandem chromodomains at its N-terminus that recognize specific histone modifications, a central SNF2-like helicase/ATPase domain that hydrolyzes ATP to disrupt histone-DNA interactions, and paired plant homeodomains (PHDs) that facilitate binding to unmodified histone H3 tails and methylated histone residues (Fig. 1) [1] [7]. These domains collectively enable CHD5 to interpret epigenetic marks and reposition nucleosomes, thereby controlling DNA accessibility for transcriptional machinery [4] [8].

Evolutionarily, CHD5 demonstrates significant conservation across vertebrate species, with orthologs identified in mice, zebrafish, and humans. Murine Chd5, located on chromosome 4 in a region syntenic to human 1p36, shares approximately 90% amino acid identity with human CHD5, underscoring its functional importance [1] [5]. This high conservation across species highlights CHD5's fundamental role in chromatin regulation. Unlike its ubiquitously expressed paralogs CHD3 and CHD4, CHD5 exhibits a restricted expression pattern, predominantly found in the nervous system (brain, spinal cord, adrenal medulla) and testis, suggesting tissue-specific functions in neural development and spermatogenesis [4] [6] [8]. Within neural tissues, CHD5 expression is confined to mature neurons, consistent with its role in chromatin remodeling and gene regulation during neural differentiation [4].

Table 1: Structural Domains of CHD5 and Their Functions

DomainPositionKey FeaturesFunctional Significance
Tandem ChromodomainsN-terminalRecognizes methylated histone tails (e.g., H3K27me3)Chromatin targeting; allosteric regulation of ATPase activity
PHD Zinc FingersN-terminalBinds unmodified H3 tails and methylated histonesNucleosome recognition; recruitment to specific chromatin regions
SNF2-like Helicase/ATPaseCentralATP hydrolysis for energy-dependent nucleosome remodelingDisrupts histone-DNA contacts; alters chromatin packaging
Coiled-Coil DomainC-terminalFacilitates protein-protein interactionsIncorporation into multi-subunit complexes like NuRD

CHD5 as a Member of the CHD Protein Family: Classification and Subfamily Characteristics

The CHD (Chromodomain-Helicase-DNA-binding) family comprises nine distinct members (CHD1-9) classified into three subfamilies based on domain architecture and functional characteristics [1] [4] [8]. CHD5 belongs to subfamily II, along with CHD3 and CHD4, characterized by the presence of tandem PHD domains in addition to the conserved chromodomains and helicase domain [4] [7]. This classification is supported by sequence homology, shared domain organization, and similar protein associations, particularly their incorporation into Nucleosome Remodeling and Deacetylase (NuRD) complexes [4] [6]. Subfamily II members are distinguished from subfamily I (CHD1 and CHD2, featuring DNA-binding domains) and subfamily III (CHD6-9, containing Brahma and Kismet [BRK] domains and SANT-SLIDE-like domains) [1] [8].

A defining feature of CHD5 within subfamily II is its tissue-restricted expression pattern. While CHD3 and CHD4 are ubiquitously expressed across tissues, CHD5 expression is predominantly observed in neuronal tissues and testes [4] [6]. Functionally, CHD5 incorporates into a multi-subunit NuRD complex that contains histone deacetylases (HDAC1/2), histone-binding proteins (RbAP46/48), methyl-CpG-binding domain proteins (MBD2/3), GATAD2A/B, and metastasis-associated proteins (MTA1/2/3) [6]. This complex possesses both ATP-dependent chromatin remodeling and histone deacetylase activities, enabling transcriptional repression through chromatin compaction [4] [6]. Biochemical studies demonstrate that CHD5 and CHD4 form mutually exclusive NuRD complexes—overexpression of CHD5 leads to decreased CHD4 protein levels, suggesting competition for shared complex components [6]. The CHD5-NuRD complex exhibits distinct nucleosome remodeling activities compared to CHD4-NuRD, potentially explaining its specialized functions in neuronal development and tumor suppression [6] [8].

Table 2: Classification of CHD Proteins into Subfamilies

SubfamilyMembersDistinguishing DomainsComplex AssociationPrimary Functions
Subfamily ICHD1, CHD2SANT-SLIDE-like DNA-binding domainsSAGA-like complexesTranscriptional activation; nucleosome sliding
Subfamily IICHD3, CHD4, CHD5Tandem PHD zinc fingersNuRD complexTranscriptional repression; chromatin compaction
Subfamily IIICHD6, CHD7, CHD8, CHD9BRK domain; SANT-SLIDE-like domainsVarious (e.g., CHD7 with CTCF)Enhancer regulation; developmental gene control

Genomic Localization: 1p36.31 Locus and Association with Tumor Suppression

CHD5 is located at chromosome region 1p36.31, a genomic interval spanning approximately 78.5 kilobases (GRCh38/hg38: chr1:6,101,787-6,180,321) [7]. This locus has garnered significant attention due to its frequent hemizygous deletion (loss of one copy) in diverse human malignancies, including neuroblastoma (35%), gliomas (30-50%), breast cancer (61%), colorectal cancer (20-30%), and lung cancer (60%) [3] [4] [5]. The 1p36 region represents one of the most commonly deleted genomic segments in human cancers, suggesting the presence of critical tumor suppressor genes within this interval [5]. Functional evidence supporting CHD5 as a principal 1p36 tumor suppressor comes from chromosome engineering studies in mice, where heterozygous deletion of the syntenic region on mouse chromosome 4 led to enhanced cellular proliferation, loss of contact inhibition, and spontaneous tumor development [5].

The tumor suppressive mechanisms of CHD5 involve regulation of key cancer-related pathways. CHD5 activates the p19Arf/p53 pathway—cells with CHD5 deficiency exhibit reduced p19Arf expression (p14ARF in humans) and consequently diminished p53 protein levels, compromising critical tumor suppressive responses like apoptosis and senescence [5]. Additionally, CHD5 regulates the p16Ink4a/Rb pathway, influencing cell cycle progression at the G1/S checkpoint [5]. Experimentally, reintroduction of CHD5 into neuroblastoma cells significantly reduces colony formation in soft agar and inhibits xenograft tumor growth in nude mice [3]. Conversely, suppression of endogenous CHD5 via antisense oligonucleotides enhances tumorigenicity [3].

Beyond genetic deletion, CHD5 undergoes epigenetic silencing via promoter CpG island hypermethylation in multiple cancer types [4] [6]. This epigenetic alteration provides a "second hit" to inactivate the remaining CHD5 allele in tumors with 1p36 deletion and also silences CHD5 in cancers without chromosomal loss. Treatment with DNA demethylating agents like 5-aza-2'-deoxycytidine restores CHD5 expression in methylated cell lines, confirming epigenetic regulation [3] [4]. Clinically, low CHD5 expression strongly correlates with advanced disease stage, metastasis, and poor survival in neuroblastoma and various carcinomas, establishing its role as an independent prognostic biomarker [3] [4] [6]. Furthermore, CHD5 expression levels demonstrate significant associations with clinical risk factors, including MYCN amplification status in neuroblastoma [3].

Table 3: CHD5 Alterations and Clinical Associations in Human Cancers

Cancer Type1p36 Deletion FrequencyCHD5 Promoter MethylationClinical Correlations
Neuroblastoma35% (70-80% in high-risk)YesStrong association with unfavorable histology, MYCN amplification, advanced stage; predictor of poor EFS/OS
Gliomas30-50%Not determinedCorrelation with poor outcome
Breast Cancer61%YesAssociation with high tumor grade, ER/PR negativity, triple-negative subtype
Colorectal Cancer20-30%YesCorrelation with advanced TNM stage, metastasis
Lung Cancer60%YesNot determined
Ovarian Cancer55%Not determinedAssociation with reduced survival
Gastric Cancer53-73%YesNot determined

Properties

CAS Number

289494-16-2

Product Name

chd-5

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23)

InChI Key

RDQWQMVBBQKHGH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Solubility

Soluble in DMSO

Synonyms

CHD-5; CHD 5; CHD5;

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.